5-HT2A Receptor Activation Potency Follows Substituent Size: 2C-E's Position in the 2C-X Series
The potency of 5-HT2A receptor activation within the 2C series is directly correlated with the size of the 4-position substituent. This class-level inference is based on a review of comparative studies which indicate a clear rank order of potency where 2C-D (4-methyl) < 2C-E (4-ethyl) < 2C-P (4-propyl) [1]. This trend underscores that 2C-E exhibits an intermediate potency distinct from both its smaller and larger 4-alkyl analogs.
| Evidence Dimension | 5-HT2A Receptor Activation Potency |
|---|---|
| Target Compound Data | Intermediate potency |
| Comparator Or Baseline | 2C-D (4-methyl) and 2C-P (4-propyl) |
| Quantified Difference | Rank order: 2C-D < 2C-E < 2C-P |
| Conditions | Based on synthesis and review of existing literature by Hansen et al. (2014) and others |
Why This Matters
This establishes 2C-E as a distinct intermediate potency tool compound in the 2C series, allowing researchers to probe the functional impact of incremental increases in 4-substituent size on 5-HT2A-mediated signaling.
- [1] Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. View Source
